4-n-Propylbenzoylacetonitrile
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Overview
Description
4-n-Propylbenzoylacetonitrile is a chemical compound with the molecular formula C12H13NO. It belongs to the class of benzoylacetonitriles and is characterized by a yellow crystalline powder appearance . This compound is used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-n-Propylbenzoylacetonitrile typically involves the reaction of 4-n-propylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-n-Propylbenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-n-propylbenzoic acid.
Reduction: Formation of 4-n-propylbenzylamine.
Substitution: Formation of various substituted benzoylacetonitriles depending on the nucleophile used.
Scientific Research Applications
4-n-Propylbenzoylacetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-n-Propylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Benzoylacetonitrile
- 4-Methoxybenzoylacetonitrile
- 4-Chlorobenzoylacetonitrile
Uniqueness
4-n-Propylbenzoylacetonitrile is unique due to its specific propyl substitution on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoylacetonitriles and may confer unique properties in terms of solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-oxo-3-(4-propylphenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXGLAIRWBFDBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366400 |
Source
|
Record name | 4-n-Propylbenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199102-69-7 |
Source
|
Record name | 4-n-Propylbenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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